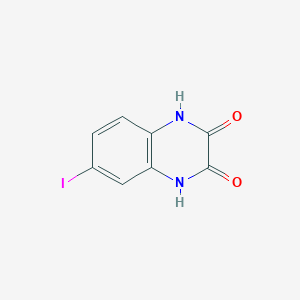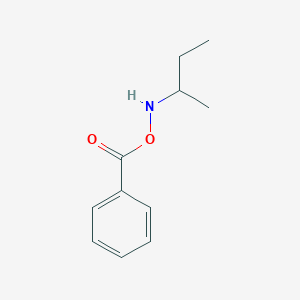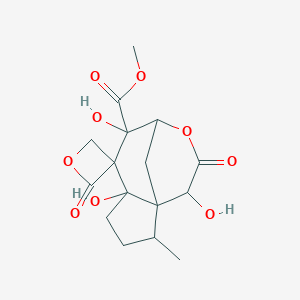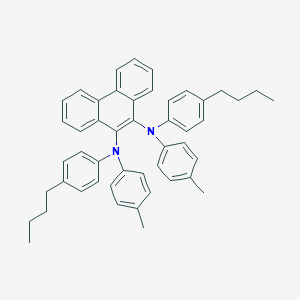
N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its phenanthrene core, which is substituted with p-tolyl and butylphenyl groups. It is primarily used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine typically involves the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization.
Substitution Reactions: The phenanthrene core is then subjected to substitution reactions to introduce the p-tolyl and butylphenyl groups. This can be achieved through Friedel-Crafts alkylation or Suzuki coupling reactions.
Industrial Production Methods
In an industrial setting, the production of N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of palladium or other transition metal catalysts for coupling reactions.
Solvents: Selection of suitable solvents such as toluene or dimethylformamide (DMF) to facilitate the reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its excellent charge-transport properties.
Photovoltaics: Employed in organic solar cells to enhance efficiency.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biomedical Research:
Mécanisme D'action
The mechanism by which N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine exerts its effects involves:
Charge Transport: The compound facilitates the transport of electrons and holes in organic electronic devices.
Molecular Targets: Interacts with specific molecular targets in electronic materials to enhance performance.
Pathways Involved: Engages in pathways related to charge injection and recombination in OLEDs and other devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Di-p-tolyl-N,N’-bis-(4-methylphenyl)-phenanthrene-9,10-diamine
- N,N’-Di-p-tolyl-N,N’-bis-(4-ethylphenyl)-phenanthrene-9,10-diamine
- N,N’-Di-p-tolyl-N,N’-bis-(4-propylphenyl)-phenanthrene-9,10-diamine
Uniqueness
N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of butyl groups enhances its solubility and processability, making it more suitable for certain applications compared to its analogs with shorter alkyl chains.
Propriétés
IUPAC Name |
9-N,10-N-bis(4-butylphenyl)-9-N,10-N-bis(4-methylphenyl)phenanthrene-9,10-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N2/c1-5-7-13-37-23-31-41(32-24-37)49(39-27-19-35(3)20-28-39)47-45-17-11-9-15-43(45)44-16-10-12-18-46(44)48(47)50(40-29-21-36(4)22-30-40)42-33-25-38(26-34-42)14-8-6-2/h9-12,15-34H,5-8,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQUWTMOHXGTNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629208 |
Source


|
| Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151026-65-2 |
Source


|
| Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
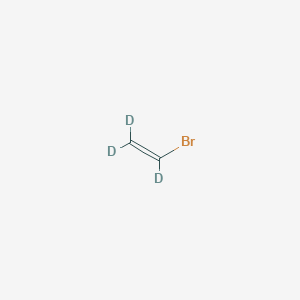

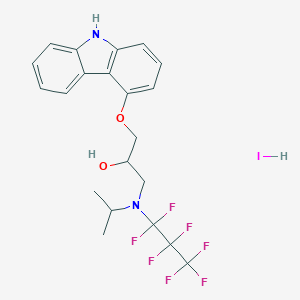
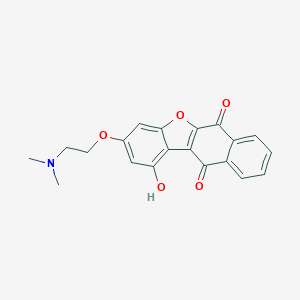
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

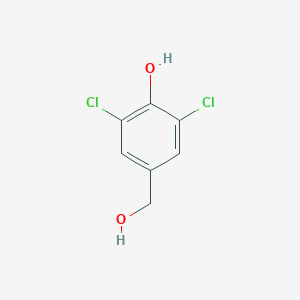
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
